Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt
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Overview
Description
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt is a fluorinated surfactant known for its unique properties, including high chemical stability and surface activity. This compound is used in various industrial applications due to its ability to reduce surface tension and enhance wetting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt typically involves the reaction of glycine with N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl] chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or other strong bases are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups .
Scientific Research Applications
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt involves its interaction with surfaces and interfaces. The fluorinated tail provides hydrophobic properties, while the glycine moiety interacts with hydrophilic environments. This dual nature allows the compound to reduce surface tension and enhance wetting properties .
Comparison with Similar Compounds
Similar Compounds
Potassium N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycinate: Similar structure but with a longer fluorinated tail.
N-Ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine potassium salt: Another fluorinated surfactant with similar properties.
Uniqueness
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt is unique due to its specific balance of hydrophobic and hydrophilic properties, making it highly effective in reducing surface tension and enhancing wetting properties. Its stability and versatility make it suitable for a wide range of applications .
Properties
CAS No. |
68555-71-5 |
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Molecular Formula |
C11H7F15NNaO4S |
Molecular Weight |
557.21 g/mol |
IUPAC Name |
sodium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]acetate |
InChI |
InChI=1S/C11H8F15NO4S.Na/c1-2-27(3-4(28)29)32(30,31)11(25,26)9(20,21)7(16,17)5(12,13)6(14,15)8(18,19)10(22,23)24;/h2-3H2,1H3,(H,28,29);/q;+1/p-1 |
InChI Key |
SZZXUXGPSCPVMV-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Origin of Product |
United States |
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